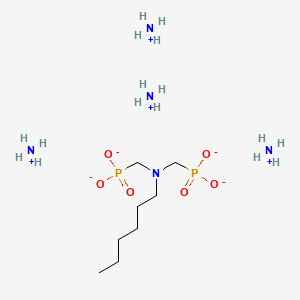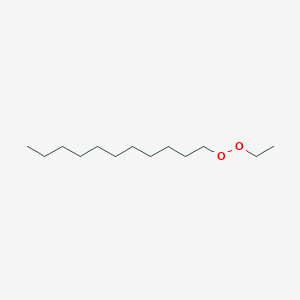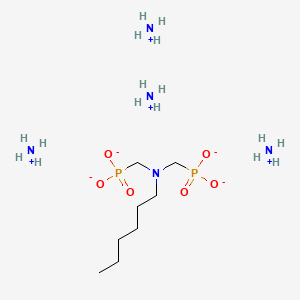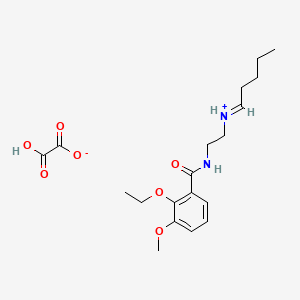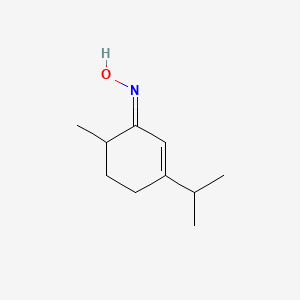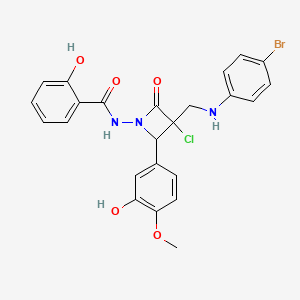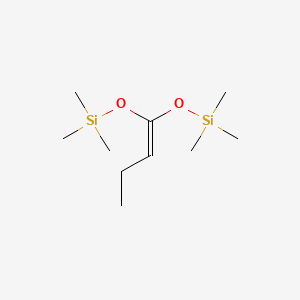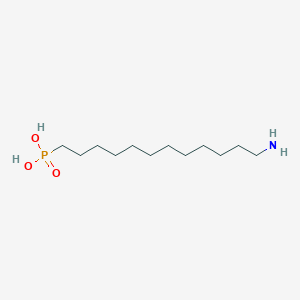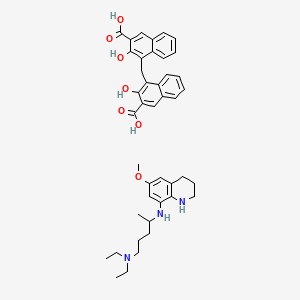
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chiral compound with a unique structure that includes an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and 1,4-addition of lithium dialkylcuprates . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazepane derivatives with additional functional groups, while reduction can lead to the formation of simpler structures with fewer oxygen atoms.
Aplicaciones Científicas De Investigación
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and as a potential inhibitor of specific biological pathways . In medicine, this compound may have applications in drug development due to its unique structure and reactivity . Industrially, it can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3/t9-,13-/m1/s1 |
Clave InChI |
VWGLSJADRJXISE-NOZJJQNGSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
SMILES canónico |
CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



